molecular formula C15H21N3O B11804476 2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde

2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11804476
M. Wt: 259.35 g/mol
InChI Key: GVDHLFYRPOCXBV-UHFFFAOYSA-N
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Description

2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound featuring a pyridine ring fused with a piperidine moiety, modified by a cyclobutylamino substituent and a carbaldehyde group. The cyclobutylamino group introduces conformational constraints, which may enhance binding specificity, while the carbaldehyde moiety offers a reactive site for further derivatization (e.g., Schiff base formation) .

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

2-[2-(cyclobutylamino)pyridin-3-yl]piperidine-1-carbaldehyde

InChI

InChI=1S/C15H21N3O/c19-11-18-10-2-1-8-14(18)13-7-4-9-16-15(13)17-12-5-3-6-12/h4,7,9,11-12,14H,1-3,5-6,8,10H2,(H,16,17)

InChI Key

GVDHLFYRPOCXBV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=C(N=CC=C2)NC3CCC3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in an alcohol .

Scientific Research Applications

2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related molecules, such as 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine (referred to as Compound A in this article), which shares a pyridine core but differs in substituents and peripheral groups. Below is a detailed analysis:

Structural and Substituent Differences

Feature 2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde Compound A
Core Structure Pyridine-piperidine hybrid Bis-pyridine system
Key Substituents Cyclobutylamino, piperidine-carbaldehyde Chloro, amino, 4-substituted phenyl groups
Molecular Weight ~290–310 g/mol (estimated) ~400–450 g/mol (reported in refs. )
Reactive Groups Aldehyde (-CHO) Amino (-NH₂), Chloro (-Cl)
  • Cyclobutylamino vs.
  • Aldehyde vs. Amino Functionality: The aldehyde group offers a versatile site for covalent modifications (e.g., prodrug strategies), whereas the amino group in Compound A facilitates hydrogen bonding in biological systems .

Pharmacological and Physicochemical Properties

Property Target Compound Compound A
Solubility Moderate (due to polar aldehyde group) Low (chloro and phenyl groups increase logP)
Metabolic Stability Potential oxidation at aldehyde Stable (chloro group resists metabolism)
Reported Bioactivity Hypothesized kinase inhibition Antimicrobial and anticancer activity
  • Bioactivity : Compound A demonstrates antimicrobial efficacy against Staphylococcus aureus (MIC = 8 µg/mL) and moderate cytotoxicity in cancer cell lines (IC₅₀ = 12 µM) , while the target compound’s aldehyde group may enable covalent binding to cysteine residues in kinases, a mechanism observed in related carbaldehyde derivatives .

Crystallographic and Conformational Analysis

Structural studies using SHELX software () are critical for comparing molecular geometries. For example:

  • Piperidine Ring Conformation : The target compound’s piperidine ring may adopt a chair conformation, stabilized by the carbaldehyde group, whereas Compound A’s pyridine rings are planar, as confirmed by X-ray diffraction in Chen et al. (2006) .

Biological Activity

2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde is an organic compound with a complex structure that includes a cyclobutylamino group, a pyridine ring, and a piperidine moiety featuring an aldehyde functional group. This unique structural configuration suggests potential applications in medicinal chemistry and biological research due to its anticipated pharmacological properties.

  • Molecular Formula : C15H21N3O
  • Molecular Weight : 259.35 g/mol
  • Structural Features : The compound's reactivity is influenced by its functional groups, particularly the aldehyde, which can participate in various chemical reactions.

Biological Activity Overview

Preliminary studies indicate that 2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde may exhibit significant biological activity. Compounds with similar structures have been investigated for various pharmacological properties, including:

  • Antimicrobial Activity : Compounds related to piperidine derivatives have shown promise against resistant fungal pathogens such as Candida auris, highlighting their potential as antifungal agents .
  • Anticancer Properties : Piperidine-based compounds have been explored for their anticancer activities across different cell lines, suggesting that derivatives of this compound may also possess similar effects .

The biological activity of 2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde is likely mediated through interactions with specific biological targets. Understanding these interactions is crucial for elucidating the compound's pharmacological profile.

Interaction Studies

Research indicates that the compound may interact with various biological pathways, potentially influencing cell viability and apoptosis. For example, studies on piperidine derivatives have demonstrated their ability to induce apoptotic cell death and cell cycle arrest in cancer cells .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde, a comparison with structurally similar compounds is useful:

Compound NameStructureKey Features
2-(6-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehydeCHNOSContains an ethylthio substituent; potential for different biological activity.
tert-butyl 2-(2-(cyclobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylateCHNOFeatures a tert-butyl group; investigated for anticancer properties.
2-(4-Methylpyridin-2-yl)pyrrolidineCHNLacks additional functional groups; simpler structure but similar core functionality.

The uniqueness of 2-(2-(Cyclobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde lies in its combination of structural elements that may confer distinct biological properties not observed in other similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various piperidine derivatives, including those related to this compound. For instance:

  • Antifungal Activity Against Candida auris : A study synthesized novel piperidine derivatives and tested their efficacy against clinical isolates of C. auris. The results indicated significant antifungal activity, with some derivatives showing MIC values as low as 0.24 μg/mL .
  • Anticancer Activity : Another study evaluated piperidine derivatives against multiple cancer cell lines (A549, HCT116, MCF7) using MTT assays. The most potent compounds demonstrated selective cytotoxicity comparable to established chemotherapeutic agents .

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